molecular formula C8H11Cl2N B1462899 5-Chloro-N,2-dimethylaniline hydrochloride CAS No. 1187386-18-0

5-Chloro-N,2-dimethylaniline hydrochloride

Cat. No. B1462899
CAS RN: 1187386-18-0
M. Wt: 192.08 g/mol
InChI Key: YGQVPSIEKHCIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11Cl2N . Its average mass is 192.086 Da and its monoisotopic mass is 191.026855 Da .


Molecular Structure Analysis

The molecular structure of 5-Chloro-N,2-dimethylaniline hydrochloride consists of a benzene ring with a chlorine atom and a dimethylamino group attached . The exact positions of these substituents on the benzene ring differentiate this compound from other similar compounds.

Scientific Research Applications

Synthesis and Material Development

5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound that finds its application predominantly in the field of organic synthesis and material science. For instance, it has been used in the synthesis of novel uracils and related derivatives with antimicrobial activities. Al-Turkistani et al. (2011) demonstrated its utility in preparing alkyl-substituted uracils, which were tested for in vitro activities against a panel of bacteria and yeast-like pathogenic fungus, Candida albicans. Some compounds synthesized showed potent broad-spectrum antibacterial activity, while others displayed moderate activity against Gram-positive bacteria (Al-Turkistani et al., 2011).

Similarly, Guizzardi et al. (2000) explored its role in photochemical reactions to produce heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, and thiophene, leading to the smooth formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This process exemplifies its application in generating complex organic structures through photochemical pathways, highlighting its versatility in synthetic chemistry (Guizzardi et al., 2000).

Environmental and Health Studies

The compound has also been investigated for its environmental presence and potential health impacts. Gonçalves et al. (2001) studied the synthesis, characterization, and DNA adduct formation potential of 2,6-dimethylaniline derivatives, providing insights into the mechanisms of action of aromatic amines that might pose a carcinogenic risk. This research is crucial for understanding the molecular toxicology of related compounds and their interactions with DNA, which could have implications for assessing cancer risk associated with exposure to such chemicals (Gonçalves et al., 2001).

Analytical Chemistry Applications

Moreover, the chemical has found use in analytical chemistry, as demonstrated by Belal et al. (2015), who developed a high-performance liquid chromatography (HPLC) method for the simultaneous estimation of diclofenac sodium and lidocaine hydrochloride in the presence of 5-Chloro-N,2-dimethylaniline hydrochloride and other related substances. This method showcases the compound's role in facilitating the detection and quantification of pharmaceuticals and their impurities, underscoring its importance in ensuring drug purity and safety (Belal et al., 2015).

properties

IUPAC Name

5-chloro-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVPSIEKHCIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675167
Record name 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N,2-dimethylaniline hydrochloride

CAS RN

1187386-18-0
Record name Benzenamine, 5-chloro-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Chloro-N,2-dimethylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.